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Compound of Interest

Compound Name: Lomeguatrib

Cat. No.: B1675042

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and relevant experimental protocols for
Lomeguatrib (also known as PaTrin-2). Lomeguatrib is a potent inhibitor of O6-
methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein implicated in tumor
resistance to alkylating chemotherapeutic agents.

Chemical Identity and Physicochemical Properties

Lomeguatrib is a purine derivative characterized by a bromothenyl substituent. Its core
structure is designed to act as a pseudosubstrate for the MGMT protein.

Table 1: Chemical Identifiers for Lomeguatrib
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Identifier Value Source
6-[(4-bromothiophen-2-

IUPAC Name , _ [1]12113]
yl)methoxy]-7H-purin-2-amine
PaTrin-2, O6-(4-

Synonyms ) [4]15]
bromothenyl)guanine

CAS Number 192441-08-0 [1][5][6][7]

Molecular Formula C10HsBrNsOS [L1I5161[7]
NC1=NC(OCC2=CC(Br)=CS2)

SMILES [5][6]
=C3N=CNC3=N1
JUIPKFNFCWJBCX-

InChl Key [5]
UHFFFAOYSA-N

Table 2: Physicochemical Properties of Lomeguatrib

Property Value Source

Molecular Weight 326.17 g/mol [11I5161[7]

Appearance Light yellow to yellow solid [6]

Purity >98% (HPLC) [5][7]

Solubility Soluble to 100 mM in DMSO [51[7]

Storage Store at +4°C [51[7]

Mechanism of Action: MGMT Inhibition

Lomeguatrib functions as a potent, irreversible inhibitor of O6-methylguanine-DNA

methyltransferase (MGMT).[4][5] MGMT is a crucial DNA repair protein that protects cells from

the cytotoxic effects of alkylating agents, such as temozolomide (TMZ) and dacarbazine.[8][9]

These agents introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-

alkylguanine adducts.[10] If left unrepaired, these lesions can lead to DNA mismatches during

replication, triggering cell cycle arrest and apoptosis.[11]
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The MGMT protein normally reverses this damage by transferring the alkyl group from the
guanine to one of its own cysteine residues.[4][8] This is a stoichiometric, "suicide" reaction that
permanently inactivates the MGMT protein, which is then targeted for ubiquitination and
proteasomal degradation.[8] High levels of MGMT in tumor cells can rapidly repair the DNA
damage, thus conferring resistance to therapy.[10][11]

Lomeguatrib acts as a pseudosubstrate for MGMT.[5][10] The MGMT protein recognizes
Lomeguatrib and covalently transfers the 4-bromothenyl group to its active site cysteine
residue.[10] This process irreversibly inactivates MGMT, depleting the cell's capacity to repair
0O6-alkylguanine adducts.[10] By inhibiting MGMT, Lomeguatrib sensitizes tumor cells to the
cytotoxic effects of alkylating agents, thereby overcoming a significant mechanism of drug
resistance.[4][12]
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Caption: Mechanism of Lomeguatrib action on the MGMT DNA repair pathway.

Biological Activity and Efficacy

Lomeguatrib has demonstrated potent inhibition of MGMT in both biochemical and cellular
assays. Its ability to enhance the efficacy of temozolomide has been shown in various cancer

models.
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Table 3: In Vitro Inhibitory Activity of Lomeguatrib

Assay Type Cell Line /| System ICso0 Value Source
Cell-free assay HelLa S3 cell extracts 9 nM (0.009 uM) 5161171
Cell-based assay MCF-7 cells ~60 nM [6]

In cellular models, Lomeguatrib substantially increases the growth-inhibitory effects of
temozolomide. For example, in MCF-7 cells, the addition of 10 uM Lomeguatrib reduced the
D60 (dose required for 60% growth inhibition) of temozolomide from 400 uM to 10 pM.[6] In
vivo studies using human tumor xenografts in mice have also confirmed that Lomeguatrib
enhances the antitumor activity of temozolomide.[4][5] A 20 mg/kg intraperitoneal dose of
Lomeguatrib was sufficient to completely inactivate MGMT within 2 hours in MCF-7
xenografts.[4]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the
activity of Lomeguatrib.

This assay quantifies the ability of an inhibitor to block the methyltransferase activity of MGMT
in a cell extract.

e Objective: To determine the I1Cso value of Lomeguatrib against MGMT.
o Methodology:

o Prepare cell-free extracts from a suitable cell line (e.g., HeLa S3).[5][6]

o

Incubate the cell extract with varying concentrations of Lomeguatrib.

o

Add a DNA substrate containing [3H]-methylated O6-methylguanine.

Allow the MGMT enzyme in the extract to transfer the radiolabeled methyl group to itself.

[¢]

[¢]

Precipitate the protein using trichloroacetic acid (TCA).
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o Wash the precipitated protein to remove unincorporated radioactivity.

o Solubilize the protein and measure the incorporated radioactivity using liquid scintillation
counting.

o Enzyme activity is expressed as fmol of [*H]methyl transferred per mg of total protein.[6]

o Calculate the percent inhibition relative to an untreated control and determine the ICso
value graphically.[6]

This assay assesses the ability of Lomeguatrib to sensitize cancer cells to an alkylating agent.

o Objective: To measure the enhancement of temozolomide-induced cytotoxicity by
Lomeguatrib.

o Methodology:

[e]

Plate cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.[6]
o Pre-treat the cells with Lomeguatrib (e.g., 10 uM) for 2 hours.[6]

o Add increasing concentrations of temozolomide to the wells.

o Incubate the cells for an additional 4-5 days.[6]

o Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each
well and incubate for 3 hours. Live cells will reduce the yellow MTT to purple formazan
crystals.

o Solubilize the formazan crystals and measure the absorbance using a plate reader.

o Calculate cell viability as a percentage of the untreated control and determine the dose-
response curves.

This protocol evaluates the combined antitumor effect of Lomeguatrib and temozolomide in a
mouse model.
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o Objective: To assess if Lomeguatrib can sensitize human tumor xenografts to
temozolomide.

e Methodology:
o Implant human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice.[3]

o Once tumors reach a specified volume, randomize mice into four treatment groups: (1)
Vehicle control, (2) Lomeguatrib only, (3) Temozolomide only, and (4) Lomeguatrib plus
temozolomide.[3]

o Administer drugs as specified. For example: Lomeguatrib (20 mg/kg/day, i.p.) followed 1
hour later by temozolomide (100 mg/kg/day, i.p.) for 5 consecutive days.[3]

o Monitor tumor volume and animal body weight regularly throughout the study.

o The primary endpoint is typically tumor growth delay or inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Lomeguatrib | CLOH8BrN50S | CID 3025944 - PubChem [pubchem.ncbi.nim.nih.gov]
. glpbio.com [glpbio.com]

. glpbio.com [glpbio.com]

. medchemexpress.com [medchemexpress.com]

. Lomeguatrib | DNA Methyltransferases | Tocris Bioscience [tocris.com]

. medchemexpress.com [medchemexpress.com]

. Lomeguatrib | Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

°
(0] ~ (o)) ()] EEN w N =

. Inhibition of DNA repair with MGMT pseudosubstrates: phase | study of lomeguatrib in
combination with dacarbazine in patients with advanced melanoma and other solid tumours -
PMC [pmc.ncbi.nim.nih.gov]

e 9. Effect of lomeguatrib-temozolomide combination on MGMT promoter methylation and
expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral lomeguatrib -
PMC [pmc.ncbi.nim.nih.gov]

e 11. mdpi.com [mdpi.com]
e 12. Lomeguatrib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Properties of Lomeguatrib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675042#chemical-structure-and-properties-of-
lomeguatrib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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